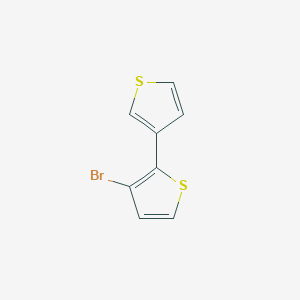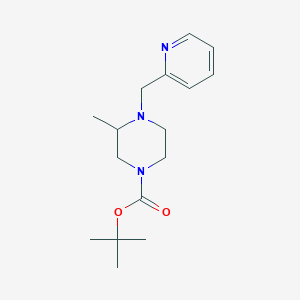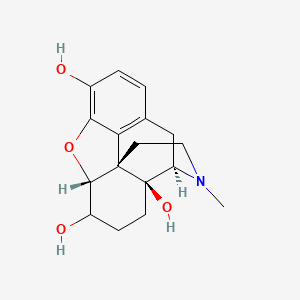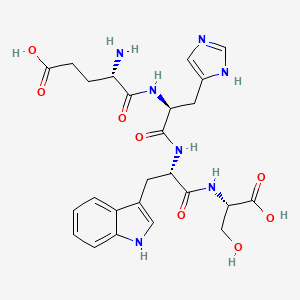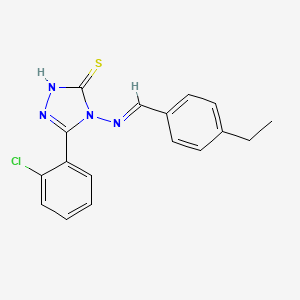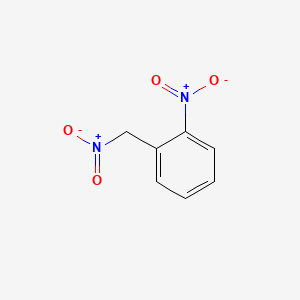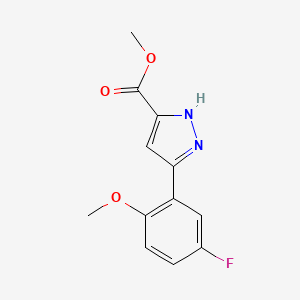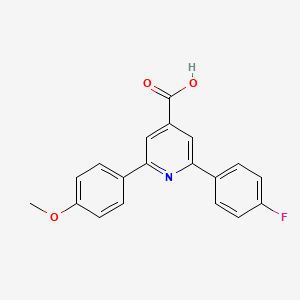
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid is an organic compound that belongs to the class of pyridine carboxylic acids. This compound is characterized by the presence of a fluorophenyl group and a methoxyphenyl group attached to a pyridine ring, which is further substituted with a carboxylic acid group. The unique structural features of this compound make it an interesting subject for various scientific studies and applications.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-(4-Fluorphenyl)-6-(4-Methoxyphenyl)pyridin-4-carbonsäure beinhaltet in der Regel mehrstufige organische Reaktionen. Ein übliches Verfahren umfasst die folgenden Schritte:
Bildung des Pyridinrings: Der Pyridinring kann durch eine Kondensationsreaktion synthetisiert werden, die geeignete Vorläufer wie 4-Fluorbenzaldehyd und 4-Methoxybenzaldehyd mit einem stickstoffhaltigen Reagenz verwendet.
Substitutionsreaktionen: Die Fluorphenyl- und Methoxyphenylgruppen werden durch elektrophile aromatische Substitutionsreaktionen eingeführt.
Carboxylierung: Die Carbonsäuregruppe wird durch Carboxylierungsreaktionen eingeführt, die häufig Kohlendioxid unter hohem Druck und hohen Temperaturen verwenden.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 2-(4-Fluorphenyl)-6-(4-Methoxyphenyl)pyridin-4-carbonsäure optimierte Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu maximieren. Dies beinhaltet die Verwendung von Katalysatoren, kontrollierte Temperatur- und Druckbedingungen sowie Reinigungsverfahren wie Umkristallisation und Chromatographie.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-(4-Fluorphenyl)-6-(4-Methoxyphenyl)pyridin-4-carbonsäure unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Chinone oder andere oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Carbonsäuregruppe in einen Alkohol oder Aldehyd umwandeln.
Substitution: Elektrophile und nucleophile Substitutionsreaktionen können an den aromatischen Ringen auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) und Natriumborhydrid (NaBH₄) werden verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nucleophile (NH₃, OH⁻) werden unter geeigneten Bedingungen eingesetzt.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann Oxidation zu Chinonen führen, während Reduktion Alkohole oder Aldehyde erzeugen kann.
Wissenschaftliche Forschungsanwendungen
2-(4-Fluorphenyl)-6-(4-Methoxyphenyl)pyridin-4-carbonsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und als Leitverbindung in der Arzneimittelentwicklung untersucht.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 2-(4-Fluorphenyl)-6-(4-Methoxyphenyl)pyridin-4-carbonsäure beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren, was zu verschiedenen biologischen Effekten führt. Die genauen molekularen Zielstrukturen und Signalwege hängen von der jeweiligen Anwendung und dem Anwendungskontext ab.
Wirkmechanismus
The mechanism of action of 2-(4-Fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
2-(4-Fluorphenyl)-6-phenylpyridin-4-carbonsäure: Fehlt die Methoxygruppe, was sich auf ihre chemischen und biologischen Eigenschaften auswirken kann.
2-(4-Methoxyphenyl)-6-phenylpyridin-4-carbonsäure: Fehlt das Fluoratom, was zu unterschiedlicher Reaktivität und Interaktionen führt.
2-Phenyl-6-(4-Methoxyphenyl)pyridin-4-carbonsäure: Fehlen sowohl das Fluor- als auch das Methoxyatom, was zu unterschiedlichen Eigenschaften führt.
Einzigartigkeit
2-(4-Fluorphenyl)-6-(4-Methoxyphenyl)pyridin-4-carbonsäure ist einzigartig aufgrund des Vorhandenseins sowohl von Fluor- als auch von Methoxygruppen, die spezifische elektronische und sterische Effekte verleihen. Diese Merkmale können die Reaktivität, Stabilität und die Wechselwirkungen der Verbindung mit biologischen Zielstrukturen beeinflussen und sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen machen.
Eigenschaften
Molekularformel |
C19H14FNO3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
2-(4-fluorophenyl)-6-(4-methoxyphenyl)pyridine-4-carboxylic acid |
InChI |
InChI=1S/C19H14FNO3/c1-24-16-8-4-13(5-9-16)18-11-14(19(22)23)10-17(21-18)12-2-6-15(20)7-3-12/h2-11H,1H3,(H,22,23) |
InChI-Schlüssel |
XJOBZZDXDLFUMV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)C2=NC(=CC(=C2)C(=O)O)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


